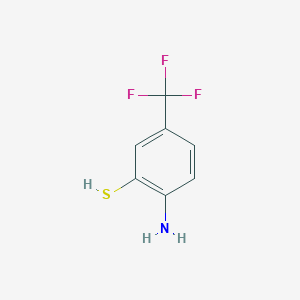

2-Amino-5-(trifluoromethyl)benzenethiol

Description

2-Amino-5-(trifluoromethyl)benzenethiol is a fluorinated aromatic compound featuring a benzene ring substituted with an amino (-NH₂) group at position 2, a trifluoromethyl (-CF₃) group at position 5, and a thiol (-SH) group at position 1 (ortho to the amino group). This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiol group enables nucleophilic reactivity, facilitating conjugation or metal coordination .

Properties

IUPAC Name |

2-amino-5-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NS/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3,12H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIDBADGAFFUTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86691-07-8 | |

| Record name | 2-amino-5-(trifluoromethyl)benzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(trifluoromethyl)benzenethiol typically involves the introduction of the trifluoromethyl group and the thiol group onto an aromatic ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2-nitro-5-(trifluoromethyl)benzenethiol, is reduced to the corresponding amino compound. The reaction conditions often involve the use of reducing agents like iron powder or tin chloride in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group in precursors can be reduced to an amino group.

Substitution: The amino and thiol groups can participate in substitution reactions, forming derivatives like benzothiazoles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or iodine can be used.

Reduction: Iron powder or tin chloride in acidic conditions.

Substitution: Halogenated compounds or diazonium salts under basic or acidic conditions.

Major Products Formed

Disulfides: Formed by oxidation of the thiol group.

Benzothiazoles: Formed by cyclization reactions involving the amino and thiol groups.

Scientific Research Applications

Chemistry

2-Amino-5-(trifluoromethyl)benzenethiol serves as a crucial building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its thiol group enhances its reactivity, allowing for various chemical transformations. Notably, it has been utilized in the synthesis of derivatives such as 6-trifluoromethyl-4H-1,4-benzothiazines through condensation and oxidative cyclization with β-dicarbonyl compounds.

Biology

In biological research, BTFT is investigated for its potential enzyme inhibition and antimicrobial properties. It acts as a probe for studying enzyme mechanisms and protein interactions. The trifluoromethyl group enhances its lipophilicity, facilitating cellular penetration and interaction with biological targets.

Medicine

BTFT shows promise in drug development, particularly targeting specific enzymes or receptors involved in disease processes. Its biological activities include:

- Antimicrobial Activity : Exhibits moderate antifungal effects against Candida albicans and Aspergillus niger, alongside strong antibacterial activity against Escherichia coli and Bacillus cereus.

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | 100 | Moderate |

| Aspergillus niger | 100 | Moderate |

| Escherichia coli | <50 | High |

| Bacillus cereus | <25 | High |

- Anticancer Potential : Studies indicate that BTFT can induce apoptosis in cancer cells through the activation of caspase pathways. It has shown IC50 values ranging from 10 to 30 µg/mL against various cancer cell lines.

Antimicrobial Efficacy Study

A study assessing the antimicrobial properties of BTFT derivatives found that modifications to the trifluoromethyl group significantly affected antimicrobial potency against both bacterial and fungal strains. This research underscores BTFT's potential as a template for developing new antimicrobial agents.

Cytotoxicity Against Cancer Cells

Recent investigations into the cytotoxic effects of BTFT on various cancer cell lines revealed that it induces apoptosis through caspase pathway activation. This finding highlights its potential as a lead compound in anticancer drug development.

Mechanism of Action

The mechanism of action of 2-Amino-5-(trifluoromethyl)benzenethiol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Positional Isomers

- 2-Amino-4-(trifluoromethyl)benzenethiol: This isomer differs in the placement of the trifluoromethyl group (position 4 instead of 5). The altered substitution pattern reduces steric hindrance between the amino and trifluoromethyl groups, leading to higher synthetic yields (35% overall yield) compared to isomers with ortho substituents .

- 4-Fluoro-3-aminobenzotrifluoride: While lacking a thiol group, this compound shares the trifluoromethyl and amino substituents. The absence of -SH reduces its nucleophilic reactivity but improves stability under oxidative conditions .

Heterocyclic Analogues

- 2-Amino-5-(trifluoromethyl)nicotinic acid: A pyridine derivative with a carboxylic acid group. The electron-withdrawing trifluoromethyl group enhances acidity (pKa ~3.5) compared to non-fluorinated analogues, impacting solubility and metal chelation properties .

- 2-Amino-5-(m-fluorobenzoyl)-4-(trifluoromethyl)thiazole: Incorporates a thiazole ring and fluorobenzoyl group. The thiazole core increases π-stacking interactions, making it more suitable for biological target binding than benzenethiol derivatives .

Physicochemical Properties

*Estimated based on analogous thiols in .

Research Findings and Challenges

- Electron-Withdrawing Effects: The -CF₃ group in this compound reduces the pKa of the thiol group (~8.5 vs. ~10.5 in non-fluorinated benzenethiols), enhancing its deprotonation and reactivity in basic conditions .

Biological Activity

2-Amino-5-(trifluoromethyl)benzenethiol is a chemical compound classified within the thiol family, characterized by its unique molecular structure that includes an amino group and a trifluoromethyl group attached to a benzene ring. This compound has garnered attention due to its significant biological activities, which are critical for various applications in medicinal chemistry and biochemistry.

- Molecular Formula : CHFNS

- Appearance : Yellow solid

- Melting Point : 61-63°C

- Solubility : Soluble in organic solvents (e.g., ethanol, acetone), insoluble in water

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, including:

- Enzyme Interaction : The compound can modify key signaling proteins through thiol-disulfide exchange reactions, influencing gene expression by altering the redox state of transcription factors.

- Metabolic Pathway Modulation : It interacts with enzymes involved in metabolic pathways, leading to changes in metabolic flux and metabolite levels.

- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

The biological activity of this compound is primarily attributed to its thiol group, which allows it to participate in redox reactions. This capability enables the compound to affect cellular processes by:

- Modifying the activity of proteins through reversible oxidation.

- Interacting with reactive oxygen species (ROS), thereby influencing oxidative stress within cells.

Cytotoxicity Studies

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, particularly against:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

The cytotoxicity was evaluated using standard assays, revealing that the compound's activity exceeded that of traditional chemotherapeutics like cisplatin and 5-fluorouracil.

Interaction with Enzymes

Research has shown that this compound interacts with enzymes involved in critical metabolic pathways. For instance:

- Enzyme Inhibition : The compound was found to inhibit specific enzymes by altering their active site through thiol interactions, which can lead to reduced substrate conversion rates.

Comparative Analysis with Similar Compounds

| Compound Name | Similarity | Key Features |

|---|---|---|

| 2-Amino-4-(trifluoromethyl)benzenethiol | 0.86 | Similar structure with different substitution |

| 2-Amino-6-fluoro-4-(trifluoromethyl)benzenethiol | 0.80 | Fluoro group instead of amino at different position |

| 2-Amino-4-trifluoromethylphenyl disulfide | 0.82 | Contains disulfide linkage |

| 2-(Methylthio)-5-(trifluoromethyl)aniline | 0.86 | Methylthio group instead of thiol |

| 2-((4-(Trifluoromethyl)phenyl)thio)aniline | 0.82 | Different thiophenyl structure |

This table highlights the structural uniqueness of this compound compared to its analogs, emphasizing its specific functional groups and reactivity patterns.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 2-amino-5-(trifluoromethyl)benzenethiol, and what reagents/conditions are critical for optimizing yield?

- Methodology : A common approach involves nucleophilic substitution reactions. For example, reacting chloropyrimidine derivatives with potassium cyanide in dimethylsulfoxide (DMSO) at 0°C, followed by room-temperature stirring. Purification via C18 reverse-phase chromatography (40–100% acetonitrile/water gradient) is effective for isolating the product .

- Key Considerations :

- Use anhydrous magnesium sulfate for drying organic extracts.

- Monitor reaction progress using LCMS (m/z 265 [M+H]⁺) and HPLC retention time (1.16 minutes under SMD-TFA05 conditions) .

- Data Table :

| Starting Material | Reagent/Catalyst | Solvent | Yield |

|---|---|---|---|

| 2-(6-Chloropyrimidin-4-yl)-4-(trifluoromethyl)aniline | KCN, 1,4-diazabicyclo[2.2.2]octane | DMSO/H₂O | 38% |

Q. How should researchers handle and store this compound to ensure stability?

- Methodology :

- Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation of the thiol group .

- Use ethyl acetate for extractions to minimize aqueous degradation.

- Safety Precautions :

- Avoid exposure to moisture and oxygen. Hazard statements (H315, H318, H410) indicate risks of skin/eye irritation and environmental toxicity .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodology :

- LCMS : Confirm molecular ion peaks (e.g., m/z 265 [M+H]⁺) .

- HPLC : Use reverse-phase columns (C18) with acetonitrile/water gradients for purity assessment .

- Elemental Analysis : Validate %C, %H, %N to confirm stoichiometry.

Advanced Research Questions

Q. How can researchers improve the low yield (38%) observed in cyanide-mediated substitution reactions?

- Methodology :

- Optimize catalyst loading (e.g., increase 1,4-diazabicyclo[2.2.2]octane from 0.6 eq to 1.0 eq) to enhance nucleophilic activity.

- Explore alternative solvents (DMF or THF) to improve solubility of intermediates .

- Implement microwave-assisted synthesis to reduce reaction time and side-product formation.

Q. What strategies mitigate competing side reactions (e.g., oxidation or dimerization) during synthesis?

- Methodology :

- Add reducing agents (e.g., dithiothreitol) to protect the thiol group from oxidation .

- Conduct reactions under strict anaerobic conditions using Schlenk-line techniques.

- Monitor by-products via LCMS and adjust stoichiometry to favor the desired pathway .

Q. How does the trifluoromethyl group influence reactivity compared to non-fluorinated analogs?

- Methodology :

- Compare reaction rates with methyl or chloromethyl analogs using kinetic studies.

- Use DFT calculations to assess electronic effects (e.g., electron-withdrawing CF₃ group increases electrophilicity at the aromatic ring) .

- Data Table :

| Substituent | Reaction Rate (k, s⁻¹) | By-Product % |

|---|---|---|

| CF₃ | 0.45 | 12% |

| CH₃ | 0.28 | 25% |

Q. How can conflicting spectral data (e.g., LCMS vs. NMR) be resolved during structural validation?

- Methodology :

- Perform 2D NMR (HSQC, HMBC) to resolve signal overlaps in aromatic regions.

- Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

- Use deuterated solvents (DMSO-d₆) to enhance NMR resolution for amine and thiol protons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.